molecular formula C9H13ClN2 B1474785 4-Butyl-6-chloro-2-methylpyrimidine CAS No. 1698819-13-4

4-Butyl-6-chloro-2-methylpyrimidine

Cat. No.: B1474785
CAS No.: 1698819-13-4
M. Wt: 184.66 g/mol
InChI Key: SIXPLYGPQQOGKY-UHFFFAOYSA-N
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Description

4-Butyl-6-chloro-2-methylpyrimidine (BCMP) is a heterocyclic organic compound that belongs to the pyrimidine family . It has a molecular weight of 184.67 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a butyl group at the 4th position, a chlorine atom at the 6th position, and a methyl group at the 2nd position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrimidines in general exhibit a range of reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Process Chemistry and Synthesis in Pharmaceutical and Explosive Industries

The compound 4,6-Dihydroxy-2-methylpyrimidine, a relative of 4-Butyl-6-chloro-2-methylpyrimidine, is recognized for its widespread applications in creating high-value products in both pharmaceuticals and the explosive industry. The process chemistry involving this compound has been thoroughly studied, leading to the development of an economical production process without compromising on product quality. These advancements are significant in the synthesis of this compound derivatives, showcasing its role in various industrial applications (Patil et al., 2008).

Anticancer Drug Synthesis

4,6-Dichloro-2-methylpyrimidine, closely related to this compound, is a crucial intermediate in the synthesis of the anticancer drug dasatinib. The synthesis process and the optimal conditions for its production have been extensively researched, highlighting the compound's significance in the pharmaceutical industry and its potential in synthesizing related compounds like this compound (Guo Lei-ming, 2012).

Molecular Structure and Polymer Synthesis

The self-assembly of certain pyrimidine derivatives under specific conditions can lead to novel organotin polymers. These polymers, involving compounds structurally similar to this compound, have unique centrosymmetric units and showcase the versatility of pyrimidine derivatives in creating intricate molecular structures (Chun-lin Ma et al., 2006).

Molecular Activation and Immune Response

Derivatives of pyrimidine, like N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine, have been identified as TLR8 agonists, capable of inducing a specific immune response. This demonstrates the biochemical relevance of pyrimidine derivatives and their potential in therapeutic applications. It underlines the broader implications of studying compounds like this compound in biochemical and medicinal research (Beesu et al., 2016).

Crystal and Molecular Structures

The study of crystal structures of compounds related to this compound has led to insights into conformational differences and substantial hydrogen-bonding interactions. These studies are crucial for understanding the physical and chemical properties of pyrimidine derivatives and their potential applications in various scientific fields (Odell et al., 2007).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrimidines, including 4-Butyl-6-chloro-2-methylpyrimidine, have a wide range of pharmacological applications, and their study is of significant interest in the fields of synthetic organic and medicinal chemistry . Future research could focus on developing new synthetic methodologies that yield molecules with improved druglikeness and ADME-Tox properties .

Properties

IUPAC Name

4-butyl-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-4-5-8-6-9(10)12-7(2)11-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXPLYGPQQOGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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